molecular formula C13H10ClN3O2S B3019164 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 861210-68-6

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

Cat. No.: B3019164
CAS No.: 861210-68-6
M. Wt: 307.75
InChI Key: XUDRJCIFBQENRR-UHFFFAOYSA-N
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Description

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a complex organic compound that features a unique combination of thiazole and benzoxadiazepine moieties

Mechanism of Action

Target of Action

For instance, some thiazole derivatives have been found to interact with nicotinic acetylcholine receptor sites , which play a crucial role in the transmission of nerve impulses.

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific targets that the compound interacts with.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

For instance, some thiazole derivatives are metabolized slowly, resulting in a long period of bioavailability . Additionally, thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its specific targets and its influence on various biochemical pathways.

Action Environment

It’s worth noting that the efficacy of thiazole derivatives can be influenced by various factors, including the solubility of the compound, the presence of other compounds, and the specific physiological conditions of the organism .

Biochemical Analysis

Biochemical Properties

The thiazole ring in 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of This compound Given the biological activities associated with thiazole derivatives , it is possible that this compound could influence cell function, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of This compound It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving This compound are not well-characterized. Thiamethoxam, a compound with a similar thiazole structure, is known to be involved in certain metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound . This intermediate is then subjected to further reactions to introduce the benzoxadiazepine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoxadiazepine moiety, potentially converting it to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and benzoxadiazepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the benzoxadiazepine moiety can produce amine derivatives.

Scientific Research Applications

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in the study of biochemical pathways and enzyme functions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is unique due to its combination of thiazole and benzoxadiazepine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-8-16-17(7-9-6-15-13(14)20-9)12(18)10-4-2-3-5-11(10)19-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDRJCIFBQENRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C2O1)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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